3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-[4-(4-chlorophenyl)sulfanyl-3-cyanophenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3N2OS/c21-14-2-5-16(6-3-14)27-19-8-4-15(9-13(19)11-24)25-20(26)12-1-7-17(22)18(23)10-12/h1-10H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYVJCBHACKGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 4-chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate halogenated aromatic compound under basic conditions to form the 4-chlorophenyl sulfanyl intermediate.
Coupling with 3-cyanophenyl derivative: The intermediate is then coupled with a 3-cyanophenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired product.
Introduction of the benzenecarboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with amine or thiol groups.
Scientific Research Applications
Structural Representation
The molecular structure can be represented as follows:
Medicinal Chemistry
The compound has shown promise in drug development due to its biological activity against various targets:
- Anticancer Activity : Studies indicate that it inhibits the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation. The compound induces apoptosis (programmed cell death) by increasing levels of caspases in treated cells, suggesting therapeutic potential against tumors .
- Cell Cycle Arrest : Research demonstrates that it causes G1 phase arrest in cancer cells, effectively halting their progression .
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Development : Its halogenated structure may enhance the thermal stability and mechanical properties of polymers when incorporated into composite materials.
Case Studies
Several case studies have been conducted to evaluate the efficacy of 3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide:
- In Vivo Tumor Models : In xenograft models using A549 lung cancer cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups .
- Synergistic Effects with Chemotherapy : When combined with traditional chemotherapeutics like cisplatin, the compound exhibited synergistic effects, enhancing overall antitumor efficacy .
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the sulfanyl group may interact with thiol-containing enzymes, while the cyanophenyl and benzenecarboxamide groups may facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}benzenecarboxamide: Similar structure but with a nitro group instead of a cyano group.
3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-aminophenyl}benzenecarboxamide: Similar structure but with an amino group instead of a cyano group.
3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-methylphenyl}benzenecarboxamide: Similar structure but with a methyl group instead of a cyano group.
Uniqueness
The presence of the cyano group in 3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide imparts unique electronic properties, influencing its reactivity and binding affinity to biological targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
Biological Activity
3,4-Dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide is a synthetic compound with significant biological activity, particularly in the context of its interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including dichloro and cyano substituents. Its molecular formula is C19H14Cl2N2OS, and it has a molecular weight of 393.30 g/mol. The presence of chlorine atoms and a sulfanyl group contributes to its biological activity by influencing its interaction with biological macromolecules.
Research indicates that this compound exhibits potent inhibitory effects on specific enzymes and receptors:
- CB1 Receptor Inhibition : The compound has been identified as a selective inverse agonist for the CB1 receptor, a target implicated in various physiological processes such as appetite regulation and pain perception . Its selectivity over the CB2 receptor enhances its therapeutic potential while minimizing side effects associated with broader cannabinoid receptor modulation.
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I), enzymes involved in post-translational modifications of proteins critical for cell signaling pathways .
Efficacy in Animal Models
In vivo studies have demonstrated the efficacy of this compound in diet-induced obesity models:
- Weight Management : In chronic studies involving obese mice, the compound exhibited significant weight loss effects at doses as low as 0.03 mg/kg. This suggests a potential application in obesity treatment through modulation of cannabinoid signaling pathways .
Comparative Biological Activity
The following table summarizes the biological activities and affinities of this compound compared to related compounds:
| Compound Name | Target | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | CB1 Receptor | 18 | Inverse Agonist |
| Rimonabant | CB1 Receptor | 10 | Inverse Agonist |
| Compound X | FTase | 25 | Enzyme Inhibitor |
Study 1: In Vivo Efficacy in Obesity Models
A pivotal study published in PubMed explored the effects of this compound on diet-induced obesity in mice. The results indicated that administration led to a statistically significant reduction in body weight over a 30-day period compared to control groups. The study highlighted the role of CB1 receptor antagonism in mediating these effects and provided insights into potential therapeutic applications for obesity management .
Study 2: Selectivity Profile Assessment
Another investigation assessed the selectivity of this compound for CB1 over CB2 receptors. The findings revealed that it exhibited approximately tenfold higher affinity for CB1 receptors, suggesting a favorable profile for targeting specific pathways without eliciting unwanted side effects associated with CB2 activation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves sequential alkylation and benzoylation reactions. For example, alkylation of 4-[(4-chlorophenyl)sulfanyl]-3-cyanoaniline with 3,4-dichlorobenzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Purification employs silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) . Intermediates like 4-[(4-chlorophenyl)sulfanyl]-3-cyanoaniline are characterized via H NMR and ESI-MS to confirm regioselectivity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer : Key techniques include:
- NMR : H NMR reveals aromatic protons (δ 7.2–8.1 ppm) and sulfanyl-linked protons (δ 3.5–4.0 ppm). C NMR confirms cyano (δ ~115 ppm) and carbonyl (δ ~168 ppm) groups.
- Mass Spectrometry : ESI-MS ([M+H] peaks) validates molecular weight.
- IR : Stretching frequencies for C≡N (~2220 cm) and C=O (~1650 cm) confirm functional groups .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond angles and torsion angles (e.g., dihedral angles between aromatic rings). For example, SHELXL refines structures using high-resolution data, with bond precision <0.01 Å. The compound’s sulfanyl linkage may adopt a bent conformation (e.g., C–S–C angle ~105°), validated against Cambridge Structural Database entries .
Q. What strategies address contradictory bioactivity data in antimicrobial assays for this compound?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain variability, solvent effects). Mitigation includes:
- Dose-Response Curves : Test across ≥5 concentrations to calculate IC.
- Solvent Controls : Use DMSO ≤0.1% to avoid cytotoxicity artifacts.
- Reference Standards : Compare with known antibacterials (e.g., ciprofloxacin) in parallel assays .
Q. How does the sulfanyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The sulfanyl (–S–) group acts as a leaving group under oxidative conditions (e.g., HO/AcOH), enabling substitution with amines or thiols. Kinetic studies (via H NMR monitoring) show reaction rates depend on electron-withdrawing substituents (e.g., cyano groups) para to the sulfanyl moiety .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
